ethyl N-(2-propan-2-yloxyethyl)carbamate
Description
Ethyl N-(2-propan-2-yloxyethyl)carbamate is a carbamate derivative characterized by an ethyl carbamate backbone substituted with a 2-propan-2-yloxyethyl group. Carbamates are widely studied for their diverse applications, including use as pharmaceuticals, agrochemicals, and intermediates in organic synthesis .
Properties
CAS No. |
125183-20-2 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
ethyl N-(2-propan-2-yloxyethyl)carbamate |
InChI |
InChI=1S/C8H17NO3/c1-4-11-8(10)9-5-6-12-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
InChI Key |
CLCSDISYGGXOOL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCCOC(C)C |
Canonical SMILES |
CCOC(=O)NCCOC(C)C |
Synonyms |
Carbamic acid, [2-(1-methylethoxy)ethyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key structural and functional differences among carbamates:
Key Findings from Comparative Studies
Carcinogenicity and Metabolic Activation
- Vinyl carbamate exhibits significantly higher carcinogenic potency than ethyl carbamate, inducing liver tumors, lung adenomas, and neurofibrosarcomas at lower doses in rodent models . Its mutagenicity arises from direct reactivity with DNA, bypassing the need for metabolic activation .
- Ethyl carbamate requires metabolic conversion to reactive intermediates (e.g., vinyl carbamate epoxide) for carcinogenicity.
Mutagenicity and Analytical Detection
Implications of Substituent Effects
The biological and chemical properties of carbamates are highly substituent-dependent:
- Electron-withdrawing groups (e.g., vinyl) enhance reactivity and metabolic activation, increasing carcinogenicity .
- Bulky substituents (e.g., tert-butyl) reduce enzymatic access, diminishing toxicity .
- Polar groups (e.g., hydroxyethyl) may alter solubility and metabolic pathways, modulating activity .
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